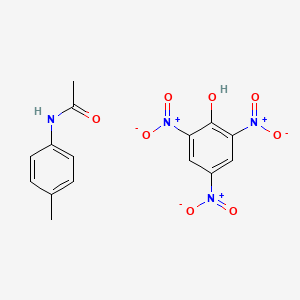
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N-(4-methylphenyl)acetamide and 2,4,6-trinitrophenol. N-(4-methylphenyl)acetamide, also known as p-acetotoluidide, is an organic compound with the molecular formula C9H11NO. It is commonly used in the synthesis of various pharmaceuticals and dyes. 2,4,6-trinitrophenol, also known as picric acid, is a well-known explosive compound with the molecular formula C6H3N3O7. It is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
N-(4-methylphenyl)acetamide
Synthesis: N-(4-methylphenyl)acetamide can be synthesized by the acetylation of p-toluidine with acetic anhydride. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100°C) for several hours to ensure complete acetylation.
-
2,4,6-trinitrophenol
Synthesis: 2,4,6-trinitrophenol is synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process involves the stepwise introduction of nitro groups to the phenol ring.
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control (below 30°C) to prevent runaway reactions. The nitration is typically carried out in a fume hood due to the release of toxic gases.
Industrial Production Methods
N-(4-methylphenyl)acetamide: Industrial production involves the same acetylation process but on a larger scale, with continuous monitoring and control of reaction parameters to ensure high yield and purity.
2,4,6-trinitrophenol: Industrial production involves large-scale nitration reactors with advanced safety measures to handle the exothermic nature of the reaction and the explosive nature of the product.
Analyse Chemischer Reaktionen
Types of Reactions
-
N-(4-methylphenyl)acetamide
Oxidation: Can undergo oxidation to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo electrophilic substitution reactions on the aromatic ring.
-
2,4,6-trinitrophenol
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under controlled conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
N-(4-methylphenyl)acetamide: Carboxylic acids, amines, halogenated derivatives.
2,4,6-trinitrophenol: Aminophenols, further nitrated products, substituted phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(4-methylphenyl)acetamide: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
2,4,6-trinitrophenol: Used as a reagent in chemical analysis, particularly in the determination of metals and in the synthesis of other chemical compounds.
Biology and Medicine
N-(4-methylphenyl)acetamide: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
2,4,6-trinitrophenol:
Industry
N-(4-methylphenyl)acetamide: Used in the manufacture of dyes and pigments.
2,4,6-trinitrophenol: Used in the manufacture of explosives, dyes, and as a stabilizer for certain materials.
Wirkmechanismus
N-(4-methylphenyl)acetamide
Mechanism: Acts by inhibiting specific enzymes or receptors in the body, leading to its pharmacological effects.
Molecular Targets: Targets enzymes involved in pain and inflammation pathways.
2,4,6-trinitrophenol
Mechanism: Acts as an oxidizing agent, leading to the release of energy in explosive reactions.
Molecular Targets: Reacts with reducing agents and organic materials, leading to rapid oxidation and energy release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylphenyl)acetamide: Similar compounds include N-acetyl-p-toluidine, p-acetotoluidide, and p-methylacetanilide.
2,4,6-trinitrophenol: Similar compounds include 2,4-dinitrophenol, 2,6-dinitrophenol, and 4-nitrophenol.
Uniqueness
N-(4-methylphenyl)acetamide: Unique due to its specific substitution pattern on the aromatic ring, leading to distinct chemical and pharmacological properties.
2,4,6-trinitrophenol: Unique due to its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis.
Eigenschaften
CAS-Nummer |
114069-80-6 |
|---|---|
Molekularformel |
C15H14N4O8 |
Molekulargewicht |
378.29 g/mol |
IUPAC-Name |
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NO.C6H3N3O7/c1-7-3-5-9(6-4-7)10-8(2)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1-2H3,(H,10,11);1-2,10H |
InChI-Schlüssel |
GBEJKLXAXJIFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


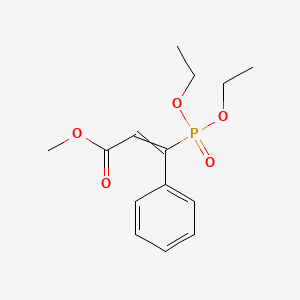
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
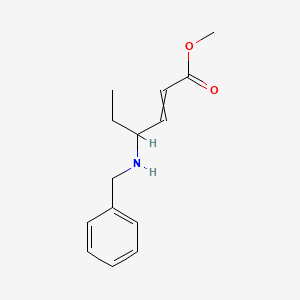
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
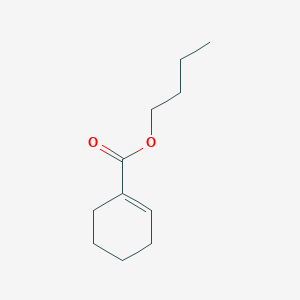


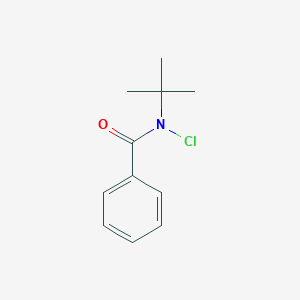
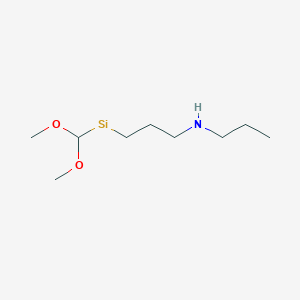
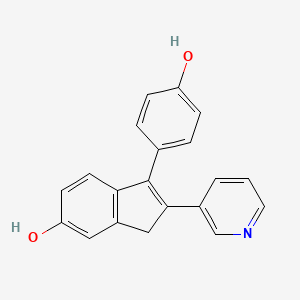
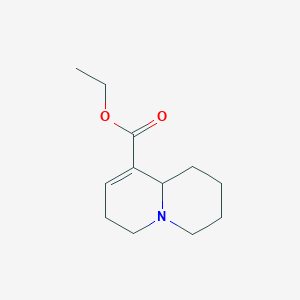
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
